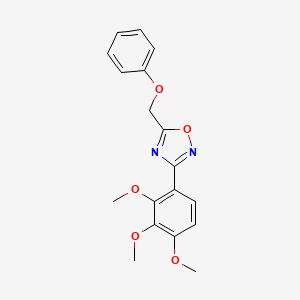![molecular formula C15H14FN3O2 B5320500 N-[3-({[(3-fluorophenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5320500.png)
N-[3-({[(3-fluorophenyl)amino]carbonyl}amino)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-({[(3-fluorophenyl)amino]carbonyl}amino)phenyl]acetamide, commonly known as FAPA, is a chemical compound that has gained significant attention in the field of medicinal chemistry. FAPA is a potent inhibitor of several enzymes, including histone deacetylases (HDACs) and sirtuins, which play a crucial role in the regulation of gene expression.
Mechanism of Action
FAPA exerts its effects by inhibiting N-[3-({[(3-fluorophenyl)amino]carbonyl}amino)phenyl]acetamide and sirtuins. This compound are enzymes that remove acetyl groups from histone proteins, leading to the repression of gene expression. Sirtuins are enzymes that regulate several cellular processes, including DNA repair, metabolism, and aging. FAPA inhibits both this compound and sirtuins, leading to the upregulation of several genes involved in cell cycle arrest, apoptosis, and differentiation.
Biochemical and Physiological Effects:
FAPA has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. FAPA has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. FAPA has been studied in animal models of neurodegenerative diseases and has been shown to improve cognitive function and reduce neuroinflammation.
Advantages and Limitations for Lab Experiments
FAPA has several advantages for lab experiments. It is a potent inhibitor of N-[3-({[(3-fluorophenyl)amino]carbonyl}amino)phenyl]acetamide and sirtuins, making it a useful tool for studying gene expression and epigenetic regulation. FAPA has also been shown to have low toxicity and good bioavailability, making it a promising candidate for drug development. However, FAPA has some limitations, including its limited selectivity for this compound and sirtuins. FAPA also has a short half-life, which may limit its therapeutic potential.
Future Directions
There are several future directions for the study of FAPA. One area of research is the development of more selective HDAC and sirtuin inhibitors. Another area of research is the study of FAPA in combination with other drugs for the treatment of cancer and neurodegenerative diseases. FAPA has also been studied in animal models of diabetes and obesity, and future studies may investigate its potential in these areas. Overall, FAPA has significant potential for the development of novel therapeutics for several diseases.
Synthesis Methods
The synthesis of FAPA involves the reaction of 3-fluoroaniline with 3-nitrobenzoyl chloride to obtain 3-[(3-fluorophenyl)amino]-3-oxopropanoic acid. This intermediate is then reacted with 4-aminobenzamide to obtain FAPA. The synthesis of FAPA has been optimized to obtain high yields and purity.
Scientific Research Applications
FAPA has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells and induce apoptosis in several cancer cell lines. FAPA has also been shown to have anti-inflammatory and neuroprotective effects. FAPA has been studied in animal models of Alzheimer's disease and has been shown to improve cognitive function.
properties
IUPAC Name |
N-[3-[(3-fluorophenyl)carbamoylamino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O2/c1-10(20)17-13-6-3-7-14(9-13)19-15(21)18-12-5-2-4-11(16)8-12/h2-9H,1H3,(H,17,20)(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXIPNLPSOATVRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{3-[(2R*,6R*)-2-allyl-6-methyl-3,6-dihydropyridin-1(2H)-yl]-3-oxopropyl}-1H-1,2,3-benzotriazole](/img/structure/B5320421.png)
![3-[(4,4-difluoropiperidin-1-yl)methyl]-1-(2-fluoro-5-methoxybenzyl)-3-hydroxypiperidin-2-one](/img/structure/B5320428.png)
![N-{4-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]phenyl}-N-methylacetamide](/img/structure/B5320435.png)
![2-cyclopentyl-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5320442.png)
![1-{[1-(butylsulfonyl)-3-piperidinyl]carbonyl}indoline](/img/structure/B5320452.png)
![N-allyl-N'-(3-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5320468.png)

![3-hydroxy-5-(3-methoxyphenyl)-4-(4-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5320489.png)
![N-(3-chlorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5320492.png)

![2-(4-fluorophenyl)-N-{3-[(2-hydroxyethyl)thio]-5-nitrophenyl}acetamide](/img/structure/B5320513.png)
![1-ethyl-2-{[(6-methyl-1H-benzimidazol-2-yl)thio]methyl}-1H-benzimidazole](/img/structure/B5320523.png)
![(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5320524.png)
![5-{4-[3-(4-chloro-3-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5320530.png)